2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Overview
Description
2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. One common method involves the oxidative cyclization of N-acyl hydrazones using oxidizing agents such as lead tetraacetate, potassium permanganate, or ferric chloride . Another approach is the dehydrative cyclization of 1,2-diacylhydrazines using dehydration reagents like melamine-formaldehyde resin supported sulfuric acid under microwave-accelerated solvent-free conditions .
Chemical Reactions Analysis
2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
2-fluorobenzyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can be compared with other oxadiazole derivatives, such as:
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones: These compounds also exhibit antioxidant activity and have been studied for their potential use in medicinal chemistry.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl derivatives: These derivatives have been explored for their use in materials science, particularly in the development of OLEDs.
The uniqueness of this compound lies in its specific structural features, such as the presence of a fluorobenzyl group, which may contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-19-12-5-4-9-18(19)14-27-22(26)17-11-6-10-16(13-17)21-25-24-20(28-21)15-7-2-1-3-8-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLZEAPTDCHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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